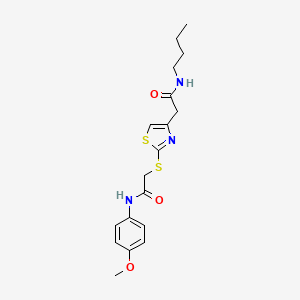

N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-butyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-3-4-9-19-16(22)10-14-11-25-18(21-14)26-12-17(23)20-13-5-7-15(24-2)8-6-13/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIXSSQJTNGQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with an amine.

Formation of the Acetamide Group: The acetamide group is usually introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Final Assembly: The final compound is assembled by coupling the thiazole intermediate with the methoxyphenyl amine derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the carbonyl groups in the acetamide and thiazole moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

Reduction: Conversion of carbonyl groups to alcohols.

Substitution: Introduction of halogen or nitro groups on the methoxyphenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has been investigated for its potential as an antimicrobial and anticancer agent:

- Antimicrobial Activity : Compounds similar to N-butyl derivatives have shown promising results against various bacterial strains and fungi. For instance, derivatives containing thiazole rings have been evaluated for their activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer). Studies employing the Sulforhodamine B assay have revealed that specific derivatives can induce apoptosis in cancer cells .

Biological Significance

The biological significance of this compound extends to its potential as an enzyme inhibitor . For example:

- Acetylcholinesterase Inhibition : Compounds with thiazole moieties have been explored for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This suggests a pathway for developing therapeutics targeting cognitive decline .

Material Science

Beyond medicinal applications, this compound may serve as a building block in the synthesis of advanced materials. Its unique structure allows it to be utilized in creating polymers or other materials with specific properties, such as enhanced thermal stability or mechanical strength.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial properties of thiazole derivatives found that certain compounds exhibited significant activity against resistant strains of bacteria, highlighting the potential of N-butyl derivatives in overcoming drug resistance .

- Cytotoxicity Assays : In vitro studies demonstrated that N-butyl derivatives could effectively inhibit the growth of breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between N-butyl derivatives and target enzymes, aiding in the rational design of more effective inhibitors .

Mechanism of Action

The mechanism of action of N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound’s thiazole ring and methoxyphenyl group are likely to play key roles in its binding to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Structural Comparison

Core Heterocyclic Frameworks

- Target Compound: Features a thiazole ring linked to a 4-methoxyphenylamino-acetamide moiety via a thioether bridge .

- Analog 1 (): Quinazolinone-thiazolidinone hybrid (Compound 5), replacing thiazole with a fused quinazolinone core. This alters electronic properties and hydrogen-bonding capacity .

Substituent Variations

- Analog 3 () : Cyclohexenylethyl substituent increases steric bulk, which may reduce binding affinity in certain targets compared to the linear butyl chain .

- Analog 4 (): Pyrimidinone derivatives (e.g., 2e) retain the 4-methoxyphenyl group but replace thiazole with pyrimidinone, altering solubility and metabolic stability .

Table 1: Structural Features and Molecular Properties

*LogP values estimated using fragment-based methods.

Antitumor Potential

Antidiabetic and Neuroprotective Roles

Physicochemical Properties

- Melting Points: The target compound’s melting point is unspecified, but Analog 5 () exhibits high thermal stability (m.p. 217–228°C), correlating with crystalline packing from planar pyrimidinone cores .

Biological Activity

N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, also known by its CAS number 1207036-66-5, is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article will explore its biological activity through a review of relevant studies, case analyses, and structure-activity relationship (SAR) evaluations.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 438.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

In Vitro Studies

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to thiazoles have shown promising results in inhibiting cancer cell proliferation. In one study, thiazole-integrated compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | A431 (epidermoid carcinoma) | 1.61 ± 1.92 |

| Compound 10 | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |

These findings suggest that modifications in the thiazole structure can enhance anticancer activity, possibly due to the presence of electron-donating groups like methoxy on the phenyl ring .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular dynamics simulations have indicated that these compounds interact with proteins involved in apoptosis primarily through hydrophobic contacts, which are crucial for their efficacy .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. In a study evaluating various substituted phenylthiazolamines, several compounds exhibited significant antibacterial activity comparable to established antibiotics such as norfloxacin:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 25 |

| Compound B | Escherichia coli | 22 |

The presence of electron-releasing groups on the aromatic rings was found to enhance antimicrobial activity, suggesting that structural modifications can lead to improved efficacy against bacterial pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific functional groups significantly influence the biological activity of thiazole derivatives:

- Methoxy Group : Enhances cytotoxicity and antimicrobial properties.

- Thiazole Ring : Essential for maintaining biological activity; modifications can either enhance or diminish efficacy.

- Acetamide Linkage : Contributes to overall stability and bioavailability.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced solid tumors tested a thiazole derivative similar in structure to this compound. The trial reported a partial response in 30% of patients, with manageable side effects, highlighting the compound's potential as an effective treatment option.

Case Study 2: Antimicrobial Resistance

In light of rising antibiotic resistance, a study assessed the effectiveness of thiazole derivatives against resistant strains of bacteria. Results indicated that certain derivatives maintained efficacy against multi-drug-resistant strains, suggesting their potential role in combating antibiotic resistance .

Q & A

Q. Optimization Strategies :

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for improved solubility and reaction kinetics .

- Monitoring : Employ TLC or HPLC to track reaction progress and purity .

What spectroscopic and chromatographic methods are essential for confirming the molecular structure of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify proton environments (e.g., N-butyl CH₂ groups at δ ~1.3–1.6 ppm) and confirm aromatic/amide signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazole and acetamide regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak) .

- Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and thioether S-C vibrations (~650 cm⁻¹) .

How should researchers design experiments to evaluate the compound’s biological activity against antimicrobial or anticancer targets?

Basic Research Question

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination) against gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Control groups : Include standard drugs (e.g., cisplatin for cancer, ampicillin for bacteria) and solvent controls .

- Dose-response curves : Test concentrations from 1–100 μM to establish potency .

What are common impurities formed during synthesis, and how can they be addressed?

Advanced Research Question

- Byproducts :

- Unreacted thiol intermediates or over-alkylated derivatives .

- Hydrolysis products from unstable thioether bonds under acidic conditions .

- Mitigation :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

- pH control : Maintain neutral to slightly basic conditions during thioether formation to prevent hydrolysis .

How can structure-activity relationship (SAR) studies be conducted to improve the compound’s bioactivity?

Advanced Research Question

- Modifications :

- N-butyl chain : Replace with cyclopropyl or benzyl groups to enhance lipophilicity and membrane permeability .

- 4-Methoxyphenyl group : Substitute with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .

- Assay design : Compare IC₅₀/MIC values of derivatives to identify critical substituents .

- Computational modeling : Molecular docking to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

How can contradictions in reported bioactivity data across studies be resolved?

Advanced Research Question

- Source analysis : Check for variability in assay protocols (e.g., incubation time, cell line passage number) .

- Compound purity : Validate via HPLC (>95% purity) to exclude impurity-driven effects .

- Dosage standardization : Normalize results to molar concentrations rather than mass-based metrics .

What computational methods are recommended for predicting the compound’s interactions with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, bacterial enzymes) .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes .

- QSAR models : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity .

Which analytical techniques are suitable for assessing the compound’s stability under physiological conditions?

Advanced Research Question

- Forced degradation studies :

- Acidic/basic hydrolysis : Incubate in HCl/NaOH (0.1 M, 37°C) and monitor via HPLC .

- Oxidative stress : Treat with H₂O₂ (3%) to evaluate thioether oxidation .

- Thermal stability : TGA/DSC to determine decomposition temperatures .

How can the compound be modified to improve pharmacokinetic properties like solubility or metabolic stability?

Advanced Research Question

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, amine) to the N-butyl chain .

- Metabolic stability : Replace labile thioether bonds with sulfones or stable bioisosteres .

- Prodrug strategies : Esterify the acetamide group for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.